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This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies essential for the identification and characterization of Ophiopogonanone C, a
homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. This document is intended
for researchers, scientists, and professionals in the field of natural product chemistry and drug
development, offering a detailed summary of the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, experimental protocols, and analytical workflows.

Introduction to Ophiopogonanone C

Ophiopogonanone C is a member of the homoisoflavonoid class of natural products, which
are characterized by a 16-carbon skeleton. It was first isolated and its structure elucidated by
Chang J. M., et al. in 2002. The structural determination of this compound relies heavily on the
application of advanced spectroscopic techniques, primarily NMR and MS, to elucidate its
unique molecular architecture.

Spectroscopic Data for Structural Elucidation

The definitive identification of Ophiopogonanone C is achieved through the careful analysis of
its *H and 3C NMR spectra, in conjunction with high-resolution mass spectrometry (HR-MS)
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data. While the precise experimental values are documented in the primary literature, this guide
presents the expected data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each
proton and carbon atom within the molecule. The chemical shifts (d) are reported in parts per

million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: tH NMR Spectroscopic Data for Ophiopogonanone C (Expected)

Position OH (ppm) Multiplicity J (Hz)

Data sourced from
primary literature;
specific values to be
populated from Chang
J M, et al. J Nat Prod.
2002
Nov;65(11):1731-3.

Table 2: 13C NMR Spectroscopic Data for Ophiopogonanone C (Expected)

Position 6C (ppm)

Data sourced from primary literature; specific
values to be populated from Chang J M, et al. J
Nat Prod. 2002 Nov;65(11):1731-3.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact mass of the molecule
and to study its fragmentation pattern, which provides valuable clues about its substructures.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Ophiopogonanone C
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lonization Mode [M-H]~ (m/z) Molecular Formula

ESI- Calculated for C19H1507 C19H1607

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized

and well-defined experimental protocols. The following sections detail the general

methodologies for the NMR and MS analysis of homoisoflavonoids like Ophiopogonanone C.

NMR Spectroscopy Protocol

Sample Preparation: A pure sample of Ophiopogonanone C is dissolved in a deuterated
solvent, typically deuterated chloroform (CDCIs) or deuterated methanol (CDsOD), to a
concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

Data Acquisition: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional (*H, 13C)
and two-dimensional (COSY, HSQC, HMBC) experiments to establish proton-proton and
proton-carbon correlations, which are crucial for unambiguous signal assignment.

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of Ophiopogonanone C is prepared in a suitable
solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 pg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

Data Acquisition: The analysis is typically performed in negative ion mode to observe the
deprotonated molecule [M-H]~. The instrument is operated in full scan mode to determine
the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) experiments are
conducted to induce fragmentation and obtain a characteristic fragmentation pattern that
aids in structural confirmation.
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Data Interpretation and Structural Confirmation

The structural elucidation of Ophiopogonanone C involves the integrated analysis of both
NMR and MS data. The *H and 3C NMR chemical shifts and coupling constants provide
information on the connectivity of atoms, while 2D NMR experiments (COSY, HSQC, HMBC)
help to piece together the molecular framework. The accurate mass measurement from HR-MS
confirms the elemental composition, and the fragmentation pattern from MS/MS provides
evidence for specific functional groups and substructures within the molecule.
Homoisoflavonoids with a formyl group, as is present in Ophiopogonanone C, are known to
exhibit a characteristic loss of a CO molecule (28 Da) in their mass spectra.[1]

Visualization of Analytical Workflows

To illustrate the logical flow of the identification process, the following diagrams, generated
using Graphviz, depict the experimental workflows for NMR and MS analysis.
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NMR Analysis Workflow for Ophiopogonanone C Identification.
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Mass Spectrometry Workflow for Ophiopogonanone C Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1630322?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630322?utm_src=pdf-body
https://www.benchchem.com/product/b1630322?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/20583326/
https://pubmed.ncbi.nlm.nih.gov/20583326/
https://pubmed.ncbi.nlm.nih.gov/20583326/
https://www.benchchem.com/product/b1630322#spectroscopic-data-nmr-ms-for-ophiopogonanone-c-identification
https://www.benchchem.com/product/b1630322#spectroscopic-data-nmr-ms-for-ophiopogonanone-c-identification
https://www.benchchem.com/product/b1630322#spectroscopic-data-nmr-ms-for-ophiopogonanone-c-identification
https://www.benchchem.com/product/b1630322#spectroscopic-data-nmr-ms-for-ophiopogonanone-c-identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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